RcaC protein
CAS No.: 148971-41-9
Cat. No.: VC0235348
Molecular Formula: C30H50N8O7
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148971-41-9 |
|---|---|
| Molecular Formula | C30H50N8O7 |
| Molecular Weight | 0 |
Introduction
Structural Characteristics
RcaC is a complex protein with multiple functional domains that enable its sophisticated regulatory capabilities. As shown in Table 1, RcaC contains four distinct domains that have been identified and characterized through a combination of in vivo and in vitro approaches .
Table 1: Domain Organization of RcaC Protein
| Position | Domain Type | Key Residues | Function |
|---|---|---|---|
| N-terminal | Receiver domain | Aspartate 51 (D51) | Primary phosphorylation site for light color response |
| Central | OmpR-class DNA binding domain | - | Binds to L box sequences in promoters of regulated genes |
| Middle | Histidine phosphotransfer domain | Histidine 316 (H316) | Required for normal light-regulated gene expression |
| C-terminal | Receiver domain | Aspartate 576 (D576) | Secondary role in light color response |
The RcaC protein belongs to a family of large response regulators that range from 500 to 1,600 amino acids in length, characterized by complex and unusual arrangements of traditional and nontraditional domains . Conserved domain analysis indicates that RcaC contains phosphoacceptor receiver (REC) domains similar to those found in OmpR family response regulators .
Regulation of RcaC Abundance
A fascinating aspect of RcaC function is that its abundance changes dramatically with light conditions. Studies have shown that RcaC is approximately six times more abundant in red light than in green light . This light-controlled abundance regulation operates at both the RNA and protein levels, as illustrated in Table 2 .
Role in Complementary Chromatic Adaptation
RcaC plays a central role in the process of complementary chromatic adaptation (CCA), which allows cyanobacteria to adjust their photosynthetic apparatus to efficiently utilize available light wavelengths . The protein controls the inverse regulation of two classes of operons that are differentially expressed in red and green light .
Research has demonstrated that RcaC binds to a specific DNA sequence called the L Box within promoters of both classes of light-regulated operons . These include:
-
The cpc2 operon (cpcB2A2H2D2), which encodes phycocyanin, a red light-absorbing pigmented protein
-
The cpeC operon (cpeCDESTR), which is required for production of phycoerythrin, a green light-absorbing pigmented protein
The binding of RcaC to these promoters results in activation of cpc2 transcription and repression of cpeC transcription during growth in red light . Functional evidence indicates that RcaC acts as both an activator and repressor in red light, providing a mechanism for the complementary regulation of these operons .
Evolutionary Significance
The RcaC protein represents an important component in the evolution of light color sensing in cyanobacteria. Studies have identified rcaC genes and L Box sequences in the genomes of both freshwater and marine cyanobacteria capable of CCA, suggesting widespread use of this control system .
The complex architecture of RcaC, with its multiple domains, may allow for the integration of diverse signals and efficient transduction between different types of domains . This complexity could represent an evolutionary adaptation that enables fine-tuned responses to environmental changes, particularly in aquatic environments where light availability and quality can vary significantly with depth and water clarity.
The RcaC system, together with the phytochrome-class photoreceptor RcaE, provides insights into the possible evolution of plant phytochromes, which were suspected to have originated from cyanobacteria . The discovery that many cyanobacterial phytochromes respond to colors other than red and far-red (unlike plant phytochromes) further supports the evolutionary diversification of these light-sensing systems .
Research Applications
The study of RcaC has contributed significantly to our understanding of bacterial response regulators and light-sensing mechanisms. Research into RcaC has included various experimental approaches, as summarized in Table 3.
Table 3: Experimental Approaches in RcaC Research
Understanding the mechanisms of RcaC function can have broader applications in synthetic biology, where light-responsive gene expression systems are valuable tools. The insights gained from studying RcaC could inform the design of artificial light-sensing systems for biotechnological applications.
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